molecular formula C14H11N3O2S B1223477 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide

5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide

Cat. No. B1223477
M. Wt: 285.32 g/mol
InChI Key: JBHGMEXQQLQBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide is a heteroarene and an aromatic amide.

Scientific Research Applications

Antiprotozoal Agents

A study by Ismail et al. (2004) synthesized derivatives of imidazo[1,2-a]pyridines, including compounds structurally similar to 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide. These compounds displayed strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Antifungal Applications

Umemura et al. (1997) detailed the total synthesis of antibiotic karnamicin B1, which shares a similar structural framework with 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide. Such compounds demonstrate significant applications in antifungal treatments (Umemura et al., 1997).

Antibacterial Activity

Research by Makino (1962) involved synthesizing compounds related to N-[4-(p-alkylphenyl)-2-thiazolyl]-5-nitro-2-furamide, which includes structural elements of 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide. These compounds exhibited substantial antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Makino, 1962).

Fungicidal Agents

A study by Li Wei (2012) synthesized thiazole-5-carboxamides, structurally related to 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide, and demonstrated their potent fungicidal activity. This suggests possible applications of such compounds in agricultural and pharmaceutical fungicides (Li Wei, 2012).

Antimicrobial Agents

Chambhare et al. (2003) synthesized carboxamide derivatives structurally akin to 5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide. These compounds displayed significant antibacterial and antimycobacterial activities against various microbial strains, indicating their potential in developing new antimicrobial agents (Chambhare et al., 2003).

properties

Product Name

5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

5-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C14H11N3O2S/c1-9-5-6-12(19-9)13(18)17-14-16-11(8-20-14)10-4-2-3-7-15-10/h2-8H,1H3,(H,16,17,18)

InChI Key

JBHGMEXQQLQBSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3

solubility

37.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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